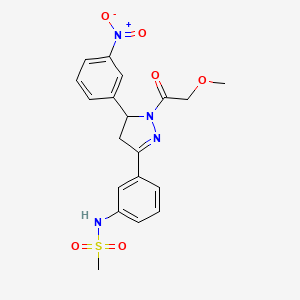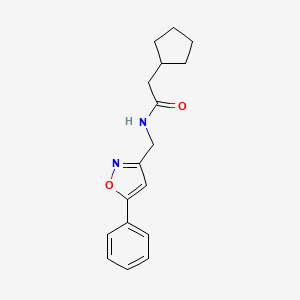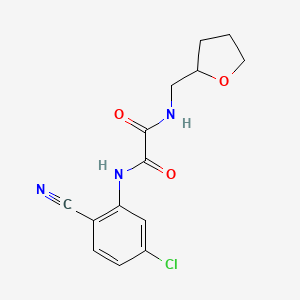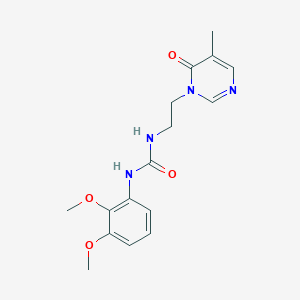
Methyl 3-(3-isopropylureido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of Methyl benzoate, a similar compound, is typically achieved through the esterification of benzoic acid with methanol . This reaction occurs in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid . Another method involves the use of diazomethane, where benzoic acid reacts with diazomethane in an ether solution to produce methyl benzoate .Molecular Structure Analysis
The molecular structure of Methyl 3-(3-isopropylureido)benzoate can be determined using a combination of solid-state NMR, molecular mechanics, and DFT calculations . The accuracy of this method has been verified on three methyl glycoside benzoates for which the SCXRD analysis has been completed .Chemical Reactions Analysis
Methyl benzoate, a similar compound, undergoes nitration, which is the substitution of an NO2 group for one of the hydrogen atoms on a benzene ring . The reaction is regioselective and produces predominantly methyl 3-nitrobenzoate .Physical And Chemical Properties Analysis
Methyl benzoate is a colorless liquid that is poorly soluble in water, but miscible with organic solvents . It has a boiling point of around 198-199°C, and a density of approximately 1.08 g/cm3 at 25°C .科学的研究の応用
Chemical Reactions and Catalysis
- The reduction of methyl benzoate and benzoic acid on a Y2O3 catalyst under hydrogen was examined, revealing insights into the reduction processes of benzoate esters to benzaldehyde via surface benzoate intermediates (King & Strojny, 1982).
- A study on the nitration of methyl benzoate discussed the chemical and kinetic aspects of the process, including the reaction network and potential for runaway reactions (Somma et al., 2012).
Molecular Interactions and Supramolecular Chemistry
- Research on binary mixtures of methyl benzoate with various organic compounds measured densities, viscosities, and ultrasonic speeds, providing data on excess molar volumes and thermodynamic properties (Rathnam et al., 2012).
- The design and synthesis of spherical supramolecular dendrimers based on methyl 3,4,5-trishydroxybenzoate showcased the creation of novel thermotropic cubic liquid-crystalline phases (Balagurusamy et al., 1997).
Synthesis and Characterization
- A computational study of the elimination reaction of menthyl benzoate provided insights into the mechanisms and rate constants of the thermal decomposition process, contributing to the understanding of reaction pathways (Vélez et al., 2009).
- Research on the catalytic conversion of methyl benzoate with NH3 over Montmorillonite K10 clay discussed the pathways leading to the formation of benzonitrile and amides, highlighting the role of acidic and Lewis acid sites (Wali et al., 1998).
作用機序
将来の方向性
Methyl benzoate has been identified as a promising, environmentally friendly insecticide . It has been effective against a range of different agricultural, stored product, and urban insect pests . Therefore, it offers a more environmentally-friendly alternative to synthetic chemical pesticides, contributing to sustainable agriculture and pest management .
特性
IUPAC Name |
methyl 3-(propan-2-ylcarbamoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-8(2)13-12(16)14-10-6-4-5-9(7-10)11(15)17-3/h4-8H,1-3H3,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYPALCKTCGZCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=CC=CC(=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-bromo-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide](/img/structure/B2625915.png)
![(3aS,9bR)-2-benzyl-1H,2H,3H,3aH,4H,5H,9bH-benzo[e]isoindole-3a-sulfonyl fluoride](/img/no-structure.png)
![N-(2-fluorophenyl)-2-((6-(hydroxymethyl)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2625917.png)
![6-[2-(3-chlorophenyl)-2-oxoethyl]-2-(3-fluorophenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2625918.png)
![1-({[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B2625920.png)



![(3Z)-3-{[(2-chlorobenzyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2625926.png)




![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide](/img/structure/B2625937.png)